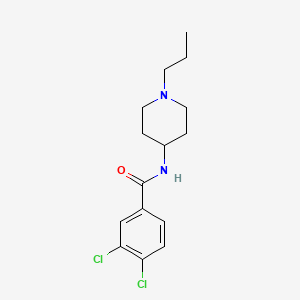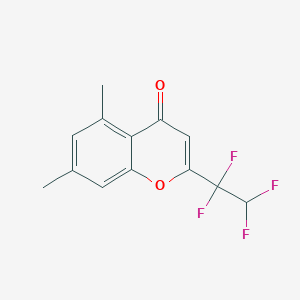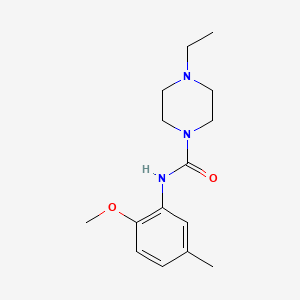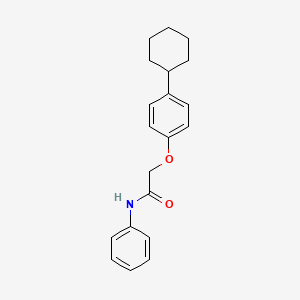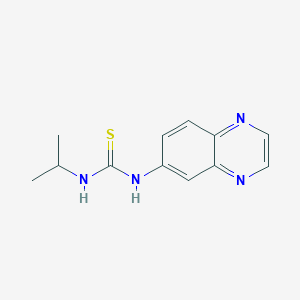
N-isopropyl-N'-6-quinoxalinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N'-6-quinoxalinylthiourea (IQ) is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. IQ is known for its unique chemical properties, which make it a promising candidate for the development of novel drugs and pesticides.
Mécanisme D'action
The mechanism of action of N-isopropyl-N'-6-quinoxalinylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on living organisms. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke. However, this compound has also been found to have toxic effects on certain organs, such as the liver and kidneys, at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-N'-6-quinoxalinylthiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, this compound also has several limitations. It is highly reactive and can undergo oxidation and degradation in the presence of air and light. Additionally, this compound has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-isopropyl-N'-6-quinoxalinylthiourea. One potential application is in the development of novel cancer therapies. This compound has been shown to exhibit potent antitumor activity, and further research could lead to the development of more effective cancer treatments. Additionally, this compound could be used as a lead compound for the development of new antibacterial and antiviral agents. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential toxic effects on living organisms.
Méthodes De Synthèse
N-isopropyl-N'-6-quinoxalinylthiourea can be synthesized by the reaction of isopropylamine with 6-chloroquinoxaline-2-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-isopropyl-N'-6-quinoxalinylthiourea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and antiviral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have potent antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, this compound has been found to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
1-propan-2-yl-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-8(2)15-12(17)16-9-3-4-10-11(7-9)14-6-5-13-10/h3-8H,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPNOXQSORSRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

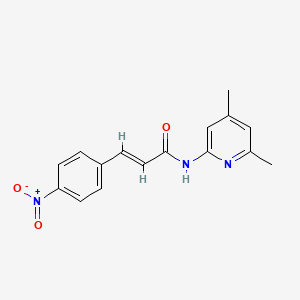
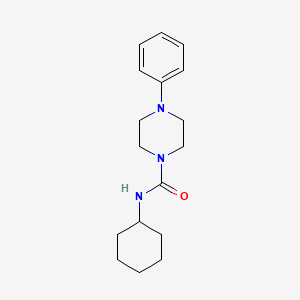
![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)
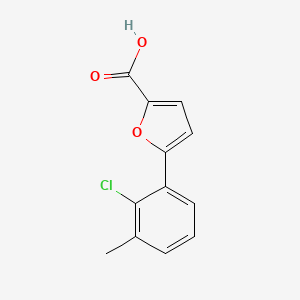
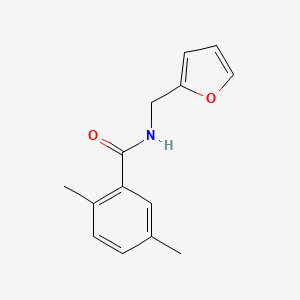
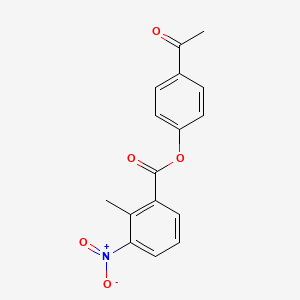
![N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5814998.png)
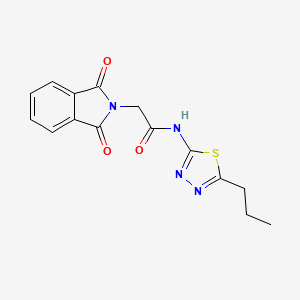
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5815020.png)
